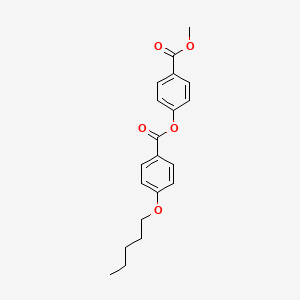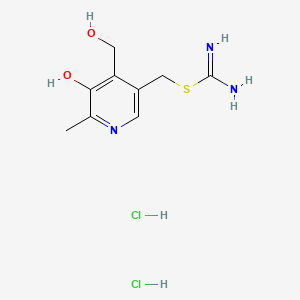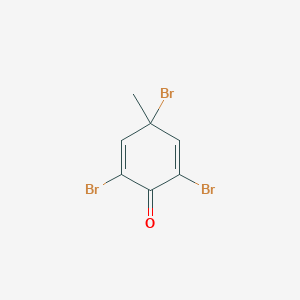
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is an organic compound belonging to the naphthalene family. Compounds in this family are known for their aromatic properties and are widely used in various chemical and industrial applications. The unique structure of this compound, featuring a benzyl group and two methyl groups attached to a naphthalene core, makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the compound’s consistency and quality for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carboxylic acid, while reduction may produce benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-1-naphthol
- 4,4-Dimethylnaphthalene
- Benzyl naphthalene derivatives
Comparison
Compared to similar compounds, 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of benzyl and dimethyl groups on the naphthalene core makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
42262-37-3 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-benzyl-4,4-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2)13-15(12-14-8-4-3-5-9-14)18(20)16-10-6-7-11-17(16)19/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
WAQYTHYDVRWTDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


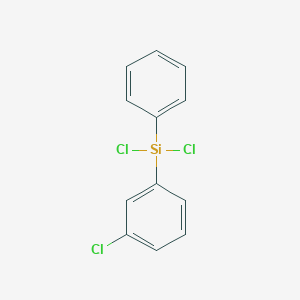
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
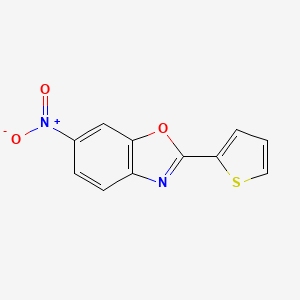
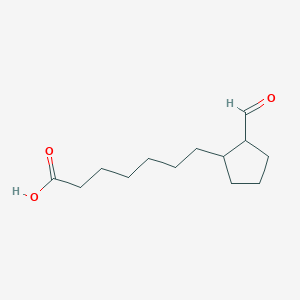
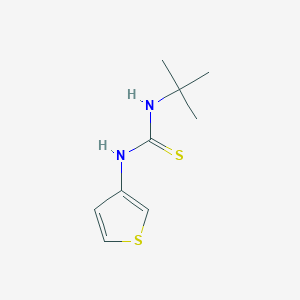

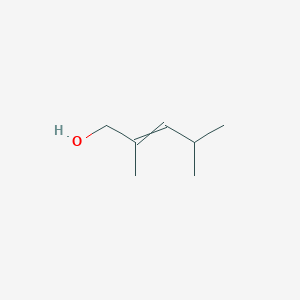

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
